molecular formula C13H20N2O B1345297 [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 915707-55-0

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

Cat. No. B1345297
M. Wt: 220.31 g/mol
InChI Key: IYBDLMFCIKDQDV-UHFFFAOYSA-N
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Description

The compound “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with diazepine rings, which are seven-membered heterocycles containing two nitrogen atoms. These compounds are of interest due to their potential pharmacological activities, such as anxiolytic properties .

Synthesis Analysis

The synthesis of related diazepine derivatives is described in the first paper, where a two-step synthesis is employed. Initially, a condensation reaction of 2,3-diaminopyridine with benzoylacetone is performed, followed by a cyclization reaction with various substituted benzaldehydes to form the seven-membered diazepine ring . Although the exact synthesis of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The diversity in molecular structure is achieved by introducing different substituents on the benzaldehyde used in the final cyclization step . The specific molecular structure of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” would include a diazepan ring attached to a phenyl group with a methanol substituent, but the exact position of these groups is not provided in the papers.

Chemical Reactions Analysis

The second paper discusses the reactivity of a diazepine derivative with methanol. It describes the addition of a methanol molecule to the C=C bond of the diazepine ring, resulting in a tetrahydro derivative . This indicates that diazepine rings can undergo reactions with alcohols, such as methanol, which could be relevant for the functionalization of the “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” are not directly reported in the papers, the properties of similar diazepine compounds can provide some insights. The presence of a diazepine ring can influence the compound's solubility, boiling point, and stability. The substituents on the ring, such as a methanol group, can further affect these properties. The anxiolytic activity observed in some diazepine derivatives suggests potential interactions with biological targets, which could be influenced by the compound's physical and chemical characteristics .

Scientific Research Applications

Neuropharmacological Research

Scientific Field

Material Science

Scientific Field

Chemical Biology

Scientific Field

Catalysis

Scientific Field

Environmental Chemistry

Scientific Field

Computational Chemistry

Scientific Field

Antimicrobial Agents

Scientific Field

  • Some derivatives have shown promising results as potential leads for new antimicrobial drugs .

Anti-Infective Agents

Scientific Field

  • Identification of compounds with significant anti-infective activities, offering a pathway for new drug development .

Anti-Tubercular Activity

Scientific Field

  • Some synthesized compounds exhibit activity against Mycobacterium tuberculosis, suggesting potential for further exploration in tuberculosis treatment .

Anti-Cancer Research

Scientific Field

  • Discovery of derivatives with cytotoxic effects against certain cancer cell lines, indicating possible therapeutic applications .

Anti-Viral Research

Scientific Field

  • Some derivatives show inhibitory activity against specific viruses, warranting further investigation into their potential as anti-viral drugs .

Chemical Biology and Drug Design

Scientific Field

  • Generation of lead compounds with high affinity for biological targets, contributing to the drug discovery process .

Safety And Hazards

Safety information for “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” indicates that it may be dangerous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also important to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDLMFCIKDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640324
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

CAS RN

915707-55-0
Record name [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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